2,4,6-Tri-O-galloyl-D-glucose

説明

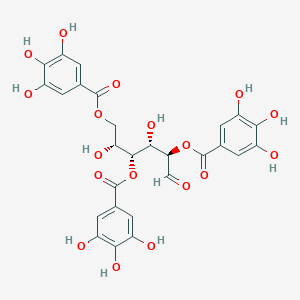

Structure

3D Structure

特性

CAS番号 |

108043-99-8 |

|---|---|

分子式 |

C27H24O18 |

分子量 |

636.5 g/mol |

IUPAC名 |

[(2R,3R,4S,5R)-2,4-dihydroxy-6-oxo-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]hexyl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C27H24O18/c28-7-19(44-26(41)10-3-14(31)21(37)15(32)4-10)23(39)24(45-27(42)11-5-16(33)22(38)17(34)6-11)18(35)8-43-25(40)9-1-12(29)20(36)13(30)2-9/h1-7,18-19,23-24,29-39H,8H2/t18-,19+,23-,24-/m1/s1 |

InChIキー |

LPHKXVRBKUUXIA-RKGYPADOSA-N |

SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O |

異性体SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O |

正規SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O |

同義語 |

2,4,6-TGDG 2,4,6-tri-O-galloyl-D-glucose 2,4,6-tri-O-galloylglucose |

製品の起源 |

United States |

Foundational & Exploratory

Biosynthesis and Metabolic Engineering of 2,4,6-Tri-O-galloyl-D-glucose

This guide details the biosynthesis, enzymatic mechanisms, and isolation protocols for 2,4,6-Tri-O-galloyl-D-glucose (2,4,6-TGG) . It is structured for researchers in plant biochemistry and drug discovery, focusing on the compound's specific accumulation in Euphorbia and Mangifera species and its role within the broader hydrolyzable tannin pathway.

Introduction: The Structural Significance of 2,4,6-TGG

This compound (2,4,6-TGG) is a specific regioisomer of gallotannin found in medicinal plants such as Euphorbia hirta, Euphorbia humifusa, and Mangifera indica (Mango). Unlike the canonical precursor 1,2,3,4,6-pentagalloylglucose (PGG), which serves as the central hub for ellagitannin biosynthesis, 2,4,6-TGG represents a specialized metabolite often associated with specific stress responses (e.g., floral induction, UV-B protection) and potent anti-inflammatory activity.

Structurally, 2,4,6-TGG is distinct because it lacks the galloyl group at the anomeric C-1 position (unlike

Biosynthetic Pathway: From Gallic Acid to 2,4,6-TGG

The biosynthesis of 2,4,6-TGG branches from the primary gallotannin pathway. The process is defined by regioselective galloylation followed by likely anomeric de-galloylation or isomerization .

The Canonical Core Pathway

The synthesis begins with the shikimate pathway, producing Gallic Acid (GA).

-

Activation: Gallic acid is glucosylated by UDP-glucose:gallate glucosyltransferase (UGGT) to form

-Glucogallin (1-O-galloyl- -

Sequential Galloylation:

-Glucogallin serves as the acyl donor. Galloyltransferases (GGTs) transfer galloyl groups to the glucose core.-

-Glucogallin

-

1,6-Di-O-galloylglucose

1,2,6-Tri-O-galloylglucose

-

-Glucogallin

The Branch to 2,4,6-TGG

While the standard pathway proceeds to 1,2,3,6-TetraGG and PGG, the formation of 2,4,6-TGG involves a deviation. Current biochemical evidence supports two primary mechanisms:

-

Mechanism A: Downstream Hydrolysis (Catabolic Route)

-

Precursor: 1,2,4,6-Tetra-O-galloyl-D-glucose .

-

Enzyme: Galloyl-esterase / Tannase .

-

Reaction: Specific cleavage of the C-1 ester bond (anomeric position), releasing 2,4,6-TGG. This is consistent with the molecule's accumulation in tissues undergoing rapid metabolic turnover (e.g., floral buds).

-

-

Mechanism B: Acyl Migration (Non-Enzymatic/pH-Dependent)

-

Precursor: 1,2,6-Tri-O-galloyl-D-glucose .

-

Process: Under physiological pH shifts (often vacuolar), the galloyl group at C-2 or C-6 may facilitate migration to the C-4 position, followed by loss of the C-1 group. However, enzymatic control is more likely given the compound's high abundance in Euphorbia.

-

Pathway Visualization

The following diagram illustrates the position of 2,4,6-TGG within the gallotannin network.

Figure 1: Biosynthetic network of gallotannins showing the divergence of this compound from the canonical PGG pathway via 1,2,4,6-TetraGG intermediate.

Enzymology and Mechanism

Key Enzymes

| Enzyme | EC Number | Role in Pathway | Specificity |

| UGGT (UDP-glucose:gallate glucosyltransferase) | 2.4.1.136 | Initiator | Forms the high-energy donor |

| GGT (Galloyltransferase) | 2.3.1.140 | Chain Elongation | Transfers galloyl from |

| Galloyl Esterase | 3.1.1.20 | Modification | Hydrolyzes specific ester bonds. Putative role in cleaving the C-1 galloyl to yield 2,4,6-TGG. |

Reaction Mechanism (Acyl Transfer)

The formation of the galloyl ester bond proceeds via a nucleophilic attack of the glucose hydroxyl oxygen (acceptor) onto the carbonyl carbon of the galloyl group (donor,

-

Catalytic Dyad: Histidine (His) acts as a general base to deprotonate the acceptor hydroxyl (e.g., HO-C4). Aspartate (Asp) stabilizes the protonated His.

-

Regioselectivity: The enzyme's binding pocket dictates which hydroxyl group (C-2, C-4, or C-6) is positioned for catalysis. The formation of 2,4,6-TGG requires an enzyme capable of accessing the sterically hindered C-4 position.

Experimental Protocols

Extraction and Isolation of 2,4,6-TGG

Source Material: Dried aerial parts of Euphorbia hirta or Mangifera indica leaves.

-

Extraction:

-

Homogenize 100g dried plant powder in 1L 70% Aqueous Acetone .

-

Sonicate for 30 min at <40°C to prevent hydrolysis.

-

Filter and evaporate acetone under reduced pressure (Rotavap at 35°C).

-

Partition the aqueous residue sequentially with Hexane (remove lipids) and Ethyl Acetate (extract target tannins).

-

-

Fractionation (Sephadex LH-20):

-

Load Ethyl Acetate fraction onto a Sephadex LH-20 column.

-

Elute with a gradient of Ethanol:Water (0:100

100:0). -

2,4,6-TGG typically elutes in the 40-60% Ethanol fractions (monitor via TLC/UV).

-

-

Purification (Preparative HPLC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10mm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.[1]

-

Gradient: 10% B to 40% B over 30 min.

-

Detection: UV at 280 nm. Collect peak at approx.

corresponding to standard (or verify via MS).

-

Enzyme Assay: Galloyltransferase Activity

To validate the biosynthetic step (formation of precursor), use this assay for GGT activity.

-

Substrates:

-Glucogallin (Donor, 10 mM) + 1,6-Di-O-galloylglucose (Acceptor, 10 mM). -

Buffer: 50 mM Potassium Phosphate, pH 6.0, 5 mM DTT.

-

Reaction: Incubate 100 µL enzyme extract with substrates at 30°C for 30 min.

-

Termination: Add 20 µL 20% Acetic Acid.

-

Analysis: Inject 10 µL into HPLC-UV (280 nm). Measure formation of Tri-galloylglucose isomers.

Analytical Characterization Data

When validating 2,4,6-TGG, compare experimental data against these reference values.

| Technique | Parameter | Characteristic Signals for 2,4,6-TGG |

| ESI-MS | Negative Mode ( | 635 [M-H]⁻ (Molecular Ion)483 (Loss of one galloyl)331 (Loss of two galloyls) |

| ¹H NMR | Chemical Shift ( | Anomeric H-1: |

| ¹³C NMR | Carbon Shift ( | C-1: 90.5 ( |

Note on Isomers: 2,4,6-TGG is distinguished from 1,2,6-TGG by the free anomeric hydroxyl (observable as

Applications in Drug Development[5]

-

Anti-inflammatory: 2,4,6-TGG inhibits NO production in LPS-stimulated macrophages by suppressing NF-

B activation. -

Antioxidant: Exhibits higher radical scavenging activity (DPPH) than ascorbic acid due to the arrangement of three galloyl moieties.

-

Floral Induction: Used as a marker for flowering transition in Mangifera indica, suggesting potential use as a plant growth regulator analog.

References

-

Niemetz, R., & Gross, G. G. (2005). Enzymology of gallotannin and ellagitannin biosynthesis. Phytochemistry, 66(17), 2001–2011. Link

-

Yoshida, T., et al. (1990). Hydrolyzable tannins from Euphorbia hirta L. Chemical and Pharmaceutical Bulletin, 38(4), 1113-1115. Link

-

Luo, H., et al. (2022). Widely targeted metabolite profiling of mango stem apex during floral induction. PeerJ, 10, e14526. Link

-

Ahmad, R., et al. (2016). Isolation and characterization of galloylglucoses effective against multidrug-resistant strains. International Journal of Molecular Sciences, 17(8), 1-14. Link

-

Gross, G. G. (1983). Synthesis of

-glucogallin from UDP-glucose and gallic acid by an enzyme preparation from oak leaves. Zeitschrift für Naturforschung C, 38(7-8), 519-523. Link

Sources

chemical structure and stereochemistry of 2,4,6-Tri-O-galloyl-D-glucose

A Comprehensive Technical Guide to 2,4,6-Tri-O-galloyl-D-glucose: Structure, Stereochemistry, and Analytical Perspectives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of this compound, a significant member of the gallotannin class of polyphenolic compounds. As a Senior Application Scientist, the following sections are designed to offer not just a repository of data, but a cohesive understanding of this molecule's intricate chemical nature and its implications for research and development. We will delve into its structural and stereochemical characteristics, the analytical methodologies crucial for its identification, and the biological context that drives its scientific interest.

Introduction: The Significance of Galloylglucoses

Galloylglucoses are a class of hydrolyzable tannins where a glucose core is esterified with one or more gallic acid units.[1][2] These compounds are widely distributed in the plant kingdom and are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.[1] this compound is a specific isomer within this family, distinguished by the precise attachment of three galloyl moieties to the D-glucose scaffold. Understanding the exact substitution pattern is paramount, as the biological efficacy and physicochemical properties of galloylglucoses are highly dependent on the number and location of the galloyl groups.[3]

Deciphering the Chemical Architecture: Structure and Properties

The fundamental identity of this compound lies in its molecular structure. This section will dissect its composition and key chemical properties.

Molecular Formula and Weight

-

Molecular Formula: C₂₇H₂₄O₁₈[4]

-

Molecular Weight: 636.47 g/mol

-

IUPAC Name: [(2R,3R,4S,5R)-2,4-dihydroxy-6-oxo-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]hexyl] 3,4,5-trihydroxybenzoate[4]

Structural Elucidation

The structure of this compound consists of a central D-glucose molecule with three galloyl groups attached via ester linkages at the 2, 4, and 6 positions of the glucose ring.

Caption: Chemical structure of this compound.

The Three-Dimensional Landscape: Stereochemistry

The "D" designation in D-glucose refers to the stereochemistry at the chiral center furthest from the anomeric carbon (C5 in the open-chain form). This specific configuration is crucial for its biological recognition and interaction with enzymes and receptors.

The introduction of bulky galloyl groups at positions 2, 4, and 6 significantly influences the molecule's three-dimensional conformation. These groups can create steric hindrance, affecting the rotational freedom around the glycosidic bonds and influencing the overall shape of the molecule. This, in turn, dictates how the molecule presents its pharmacologically important hydroxyl groups on the galloyl moieties to biological targets.

Analytical Characterization: Identifying and Quantifying this compound

The precise identification of this compound requires a combination of chromatographic and spectroscopic techniques. The presence of numerous isomers, such as 1,3,6-tri-O-galloyl-β-D-glucose and 1,4,6-tri-O-galloyl-β-D-glucopyranose, necessitates robust analytical methods for unambiguous characterization.[5][6]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation of galloylglucose isomers. A typical workflow involves:

Protocol: HPLC Separation of Trigalloylglucose Isomers

-

Column: A reversed-phase C18 column is most commonly employed.

-

Mobile Phase: A gradient elution system is essential for resolving the closely related isomers. A typical mobile phase consists of:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A linear gradient from a low to a high concentration of Solvent B allows for the elution of compounds based on their polarity.

-

Detection: A Diode Array Detector (DAD) is used to monitor the elution profile at multiple wavelengths, typically around 280 nm, which is the characteristic absorbance maximum for galloyl groups.[1]

Caption: A typical HPLC workflow for the analysis of galloylglucoses.

Spectroscopic Elucidation

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC (LC-MS), is a powerful tool for determining the molecular weight of the compound and its fragmentation pattern. For this compound, a parent ion [M-H]⁻ at m/z 635 would be expected in negative ion mode.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of galloylglucose isomers.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric proton of the glucose unit, other glucose protons, and the aromatic protons of the galloyl groups. The chemical shifts of the glucose protons will be significantly affected by the position of the galloyl groups.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The signals for the carbonyl carbons of the ester groups and the aromatic carbons of the galloyl moieties are particularly diagnostic.

-

2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between protons and carbons, and thus for confirming the precise locations of the galloyl groups on the glucose ring.

| Spectroscopic Data (Expected for a Trigalloylglucose) | Observed Features |

| Mass Spectrometry (ESI-MS) | Parent ion [M-H]⁻ at m/z 635.10. Daughter ions corresponding to the loss of galloyl moieties.[1][6] |

| UV-Vis Spectroscopy | Absorbance maxima around 220 nm and 280 nm.[1] |

| ¹H NMR | Signals for glucose protons (δ 3.0-6.0 ppm) and aromatic protons of galloyl groups (δ ~7.0 ppm). |

| ¹³C NMR | Signals for glucose carbons (δ 60-100 ppm), aromatic carbons (δ 109-146 ppm), and carbonyl carbons (δ ~165 ppm).[1] |

Synthesis and Isolation

This compound can be obtained from natural sources or through chemical synthesis.

-

Natural Isolation: It can be isolated from various plant materials, such as the leaves of Euphorbia hirta L.[4] The isolation process typically involves solvent extraction followed by chromatographic purification steps.

-

Chemical Synthesis: The synthesis of a specific trigalloylglucose isomer like the 2,4,6-substituted one is a multi-step process. It generally involves the use of protecting groups to selectively block the hydroxyl groups of glucose that are not to be galloylated, followed by esterification with a protected gallic acid derivative, and finally deprotection.[7]

Biological Significance and Therapeutic Potential

The interest in this compound and other gallotannins stems from their wide range of biological activities. These compounds are known to possess:

-

Antioxidant Activity: The multiple phenolic hydroxyl groups on the galloyl moieties enable them to act as potent free radical scavengers.[1][6]

-

Anti-inflammatory Properties: Galloylglucoses have been shown to exhibit anti-inflammatory effects.[5]

-

Antimicrobial Activity: These compounds can display activity against various microorganisms.[5]

-

Potential in Drug Development: The diverse bioactivities of galloylglucoses make them interesting lead compounds for the development of new therapeutic agents, particularly in the areas of cancer and diabetes.[2][3]

Conclusion

This compound is a structurally defined natural product with significant potential in various scientific fields. Its unique chemical architecture, characterized by the specific placement of three galloyl groups on a D-glucose core, dictates its physicochemical properties and biological functions. A thorough understanding of its structure, stereochemistry, and the analytical techniques required for its characterization is essential for researchers and drug development professionals seeking to harness its therapeutic potential. The continued investigation of this and related galloylglucoses will undoubtedly contribute to the discovery of novel therapeutic agents and a deeper understanding of the structure-activity relationships within this important class of natural products.

References

-

PubChem. 2,4,6-Tri-O-galloylglucose | C27H24O18 | CID 194754. [Link]

-

Yang Y, Zhao M, Liu Y, Fang Z, Li Q, et al. 2022. Separation and identification of an abundant trigalloylglucose from special tea genetic resources. Beverage Plant Research 2:11. [Link]

-

ResearchGate. Synthesis of di-O- and tri-O-galloyl-d-glucosides, 3–4 and 5–6, from 16... [Link]

-

Phyto4Health. 1,2,6-Tri-O-Galloyl-Beta-D-Glucose. [Link]

-

Zhang J, Li L, Kim SH, Hagerman AE, Lü J. 2009. Expert Review Anti-Cancer, Anti-Diabetic and Other Pharmacologic and Biological Activities of Penta-Galloyl-Glucose. The AAPS Journal 11: 709–719. [Link]

-

Yang Y, Zhao M, Liu Y, Fang Z, Li Q, et al. 2022. Separation and identification of an abundant trigalloylglucose from special tea genetic resources. Maximum Academic Press. [Link]

-

PubChem. 3,4,6-tri-O-galloyl-beta-d-glucose | C27H24O18 | CID 14188641. [Link]

-

ResearchGate. Chemical structure of 3,6-bis-O-di-O-galloyl-1,2,4-tri-O-galloyl-β-d-glucose (T1) (a), 1,2,3,4,5-penta-O-galloyl-β-d-glucose (PGG) (T2) (b), 3-O-galloyl-1,2-valoneoyl-β-d-glucose (T3) (c), and 1,2-di-O-galloyl-4,6-valoneoyl-β-d-glucose (T4) (d). [Link]

-

Chen X, Jia Z, Li L, et al. 2015. Biological and biomedical functions of Penta-O-galloyl-D-glucose and its derivatives. Mini Reviews in Medicinal Chemistry 15(1): 62-69. [Link]

-

PubChem. 1,4,6-Tri-O-Galloyl-Beta-D-Glucose | C27H24O18 | CID 10077822. [Link]

-

Wang Y, Xian M, Wang Q. 2011. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules 16(5): 3878-3891. [Link]

-

PubChem. Trigalloylglucose | C27H24O18 | CID 90116889. [Link]

-

Liu K, Xu H, Chen L, et al. 2006. Synthesis and structure-activity relationship study of antidiabetic penta-O-galloyl-D-glucopyranose and its analogues. Journal of Medicinal Chemistry 49(10): 3050-3059. [Link]

Sources

- 1. maxapress.com [maxapress.com]

- 2. biopurify.cn [biopurify.cn]

- 3. Synthesis and structure-activity relationship study of antidiabetic penta-O-galloyl-D-glucopyranose and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4,6-Tri-O-galloylglucose | C27H24O18 | CID 194754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 18483-17-5: 1,3,6-Tri-O-galloyl-β-D-glucose [cymitquimica.com]

- 6. Separation and identification of an abundant trigalloylglucose from special tea genetic resources [maxapress.com]

- 7. researchgate.net [researchgate.net]

Introduction: Unveiling the Therapeutic Potential of Gallotannins

An In-Depth Technical Guide to the Biological Activities of Gallotannins: A Focus on 2,4,6-Tri-O-galloyl-D-glucose (2,4,6-TGG)

Gallotannins, a major class of hydrolyzable tannins, are complex polyphenolic compounds synthesized by a wide variety of plants.[1] They are characterized by a central core of D-glucose to which multiple galloyl units (derived from gallic acid) are esterified.[2][3] This unique chemical architecture, arising from the shikimate biosynthetic pathway, endows them with a remarkable ability to interact with biological macromolecules, particularly proteins, which underpins their diverse physiological effects.[2][3] Among the myriad of gallotannin structures, this compound (2,4,6-TGG) stands out as a subject of significant scientific interest due to its pronounced biological activities.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core biological activities of gallotannins, with a specific focus on 2,4,6-TGG. We will delve into the mechanistic underpinnings of its antioxidant, anti-inflammatory, and anticancer properties, supported by detailed experimental protocols and data interpretation frameworks. As Senior Application Scientists, our goal is not merely to present data but to provide a causal narrative, explaining the rationale behind experimental choices and grounding every claim in authoritative scientific evidence.

Section 1: The Molecular Foundation: Antioxidant Activity

The capacity to neutralize reactive oxygen species (ROS) is a cornerstone of the therapeutic potential of many polyphenols. Gallotannins, and 2,4,6-TGG, are potent antioxidants, an activity directly attributable to the numerous phenolic hydroxyl groups on their galloyl moieties.[2][4] These groups can donate a hydrogen atom to stabilize free radicals or chelate transition metal ions that catalyze oxidative reactions, thereby mitigating cellular damage.[5][6]

Mechanisms of Antioxidant Action

The antioxidant activity of gallotannins operates primarily through two mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups readily donate a hydrogen atom to a free radical, quenching its reactivity. The resulting gallotannin radical is stabilized by resonance, rendering it relatively unreactive.

-

Single Electron Transfer (SET): Gallotannins can reduce oxidants, including metal ions (like Fe³⁺ and Cu²⁺), by transferring a single electron. This process is pH-dependent, with electron transfer being accelerated at higher pH.[5]

The number and position of galloyl groups significantly influence this activity; a higher degree of galloylation generally correlates with stronger antioxidant potential.[2]

Experimental Workflow: Quantifying Antioxidant Capacity

To reliably assess the antioxidant potential of a compound like 2,4,6-TGG, a panel of assays is recommended, as different assays reflect different aspects of antioxidant action.[5][7][8] The following workflow provides a robust framework for initial screening.

Detailed Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple method for initial antioxidant screening.[9] It measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Causality Behind Choices:

-

Reagent: DPPH is chosen because it is a stable free radical, eliminating the need for a radical-generating system.

-

Solvent: Methanol or ethanol is used as DPPH is soluble in organic solvents.

-

Wavelength: The absorbance is measured at ~517 nm, which is the wavelength of maximum absorbance for the DPPH radical. A decrease in absorbance indicates scavenging activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

-

Sample Preparation: Prepare a stock solution of 2,4,6-TGG (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Reaction Setup: In a 96-well microplate, add 50 µL of each sample dilution to respective wells. Add 50 µL of methanol to a blank well.

-

Initiate Reaction: Add 150 µL of the 0.1 mM DPPH solution to all wells.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation prevents photodegradation of DPPH.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the DPPH solution with methanol (no sample) and A_sample is the absorbance of the DPPH solution with the 2,4,6-TGG sample.

-

-

Data Analysis: Plot the % scavenging against the concentration of 2,4,6-TGG. Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph.

Data Presentation: Comparative Antioxidant Activity

| Compound | Assay | IC₅₀ Value (µM) | Mechanism |

| 2,4,6-TGG | DPPH | Data not widely available; expected to be potent | SET/HAT |

| Gallic Acid | DPPH | ~5-15 µM | SET/HAT |

| Tannic Acid | DPPH | ~2-10 µM | SET/HAT |

| Ascorbic Acid | DPPH | ~20-40 µM | HAT |

| Trolox | DPPH | ~40-60 µM | HAT |

| Note: IC₅₀ values are approximate and can vary based on specific experimental conditions. The potency of 2,4,6-TGG is inferred from the high activity of its parent structures, gallic acid and tannic acid. |

Section 2: Attenuating Inflammation: The Role of NF-κB Signaling

Chronic inflammation is a key driver of numerous diseases. Gallotannins have demonstrated significant anti-inflammatory properties, largely through their ability to modulate critical inflammatory signaling pathways.[2] The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10][11][12]

Mechanism of Action: Inhibition of the NF-κB Pathway

The canonical NF-κB pathway is a primary target for anti-inflammatory agents. In resting cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by an inhibitor protein called IκBα.[12] Upon stimulation by inflammatory signals (like TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10][13]

Gallotannins like 2,4,6-TGG are hypothesized to inhibit this pathway by:

-

Inhibiting IKK activity: Preventing the initial phosphorylation of IκBα.

-

Stabilizing IκBα: Preventing its degradation and thus keeping NF-κB sequestered in the cytoplasm.

-

Directly inhibiting NF-κB DNA binding: Although less common, some polyphenols can interfere with the transcription factor's ability to bind to target gene promoters.

Detailed Experimental Protocol: Western Blot for IκBα Degradation

To validate the inhibition of the NF-κB pathway, one can measure the levels of key proteins. A decrease in IκBα levels following inflammatory stimulation is a hallmark of pathway activation. An effective inhibitor like 2,4,6-TGG should prevent this degradation.

Causality Behind Choices:

-

Cell Line: Macrophage cell lines (e.g., RAW 264.7) are excellent models as they are key players in the inflammatory response and robustly activate NF-κB signaling.

-

Stimulus: Lipopolysaccharide (LPS) or TNF-α are used as potent and reliable inducers of the canonical NF-κB pathway.

-

Technique: Western blotting provides semi-quantitative data on the abundance of a specific protein, making it ideal for observing changes in IκBα levels.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate and grow to ~80% confluency.

-

Pre-treatment: Pre-treat the cells with various concentrations of 2,4,6-TGG (or vehicle control) for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes. Include an unstimulated control group.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for IκBα overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Also, probe for a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading across lanes.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. A successful inhibitory effect of 2,4,6-TGG will be demonstrated by the preservation of the IκBα band in the stimulated group, compared to the stimulated control where the band will be faint or absent.

Section 3: Combating Malignancy: Anticancer Properties

The deregulation of cellular signaling pathways that control cell growth, proliferation, and survival is a hallmark of cancer.[14] Tannic acid and other gallotannins have been reported to exhibit anticancer activities against several types of cancer by modulating these pathways.[15][16]

Mechanism of Action: Targeting the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently over-activated pathways in human cancers, playing a crucial role in cell proliferation, survival, and resistance to apoptosis.[17][18][19][20]

Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for proteins like Akt and PDK1. This leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival (by inhibiting apoptotic proteins like Bad) and cell cycle progression.[21] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[21]

Gallotannins may exert their anticancer effects by inhibiting this pathway, potentially by:

-

Directly inhibiting the kinase activity of PI3K or Akt.

-

Downregulating the expression of key pathway components.

-

Activating the tumor suppressor PTEN.

Detailed Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[22] It is a foundational in vitro assay for screening potential anticancer agents.[14][23][24]

Causality Behind Choices:

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan crystals by metabolically active cells, specifically by mitochondrial reductase enzymes. The amount of formazan produced is proportional to the number of viable cells.

-

Solubilization: DMSO or isopropanol is used to dissolve the insoluble formazan crystals, allowing for spectrophotometric quantification.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells or A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to attach and grow for 24 hours.

-

Treatment: Remove the medium and add fresh medium containing serial dilutions of 2,4,6-TGG (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the drug).

-

Incubation: Incubate the cells for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilize Formazan: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against drug concentration to determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.[25]

Section 4: Considerations for Drug Development

While gallotannins like 2,4,6-TGG exhibit promising multifaceted biological activities in vitro, their transition to clinical applications faces several hurdles. Key challenges include poor lipid solubility, low bioavailability, and a short biological half-life.[15][16] Their propensity to bind non-specifically to proteins can also limit their systemic availability and efficacy.

To overcome these limitations, drug development professionals are exploring novel drug delivery systems. Encapsulating gallotannins in organic or metallic nanoparticles, for example, can improve their stability, solubility, and targeted delivery to cancer cells or sites of inflammation, thereby enhancing their therapeutic index.[15][16]

Conclusion

Gallotannins, exemplified by 2,4,6-TGG, represent a fascinating class of natural products with significant therapeutic potential. Their well-defined chemical structures, rich in phenolic hydroxyl groups, confer potent antioxidant, anti-inflammatory, and anticancer properties. The mechanisms underlying these activities are rooted in their ability to modulate fundamental cellular signaling pathways, including NF-κB and PI3K/Akt. The experimental frameworks and protocols detailed in this guide provide a robust starting point for researchers to rigorously evaluate these activities and explore their potential in drug discovery. Future research focused on improving bioavailability and targeted delivery will be critical in translating the profound in vitro bioactivities of these compounds into effective clinical therapies.

References

-

Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. (2021). MDPI. [Link]

-

NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (n.d.). Frontiers. [Link]

-

PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022). Frontiers. [Link]

-

The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (n.d.). PMC. [Link]

-

NF-κB: a key role in inflammatory diseases. (2001). Journal of Clinical Investigation. [Link]

-

Full article: PI3K/AKT signaling pathway and cancer: an updated review. (2014). Taylor & Francis. [Link]

-

PI3K-Akt Signaling Pathway and Cancer. (n.d.). Cusabio. [Link]

-

PI3K/Akt signalling pathway and cancer. (2004). PubMed. [Link]

-

Bioassays for anticancer activities. (n.d.). PubMed. [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. [Link]

-

NF-κB signaling in inflammation. (n.d.). PubMed. [Link]

-

The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

Gallotannin. (n.d.). Grokipedia. [Link]

-

NF-κB Signaling Pathway. (n.d.). Bio-Rad Antibodies. [Link]

-

Inhibitory Spectra and Modes of Antimicrobial Action of Gallotannins from Mango Kernels (Mangifera indica L.). (n.d.). PMC. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. [Link]

-

Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. (2020). ResearchGate. [Link]

-

In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019). International Institute of Anticancer Research. [Link]

-

(PDF) Assays for Natural Antioxidant. (2020). ResearchGate. [Link]

-

Ginnalin A and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential. (2023). Open Exploration Publishing. [Link]

-

Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC. [Link]

-

New Unnatural Gallotannins: A Way toward Green Antioxidants, Antimicrobials and Antibiofilm Agents. (2021). MDPI. [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. [Link]

-

Antioxidant Assays. (2023). Encyclopedia MDPI. [Link]

-

Recent Advances in Tannic Acid (Gallotannin) Anticancer Activities and Drug Delivery Systems for Efficacy Improvement; A Comprehensive Review. (2021). MDPI. [Link]

-

Hydrolyzable Tannins' (Castanea Sativa) Mechanism of Action. (2024). Encyclopedia MDPI. [Link]

-

Recent Advances in Tannic Acid (Gallotannin) Anticancer Activities and Drug Delivery Systems for Efficacy Improvement; A Comprehensive Review. (2021). PubMed. [Link]

-

Recognition of Gallotannins and the Physiological Activities: From Chemical View. (n.d.). Frontiers. [Link]

-

(PDF) Perspectives for gallotannins neuroprotective potential - current experimental evidences. (2025). ResearchGate. [Link]

-

The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention. (2019). PubMed. [Link]

-

2,4,6-Tri-O-galloylglucose. (n.d.). PubChem. [Link]

-

Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. (n.d.). PMC. [Link]

-

The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention. (2019). PMC. [Link]

-

Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. (n.d.). PMC. [Link]

Sources

- 1. Frontiers | Recognition of Gallotannins and the Physiological Activities: From Chemical View [frontiersin.org]

- 2. grokipedia.com [grokipedia.com]

- 3. explorationpub.com [explorationpub.com]

- 4. Hydrolyzable Tannins' (Castanea Sativa) Mechanism of Action | Encyclopedia MDPI [encyclopedia.pub]

- 5. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology | MDPI [mdpi.com]

- 6. Inhibitory Spectra and Modes of Antimicrobial Action of Gallotannins from Mango Kernels (Mangifera indica L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Recent Advances in Tannic Acid (Gallotannin) Anticancer Activities and Drug Delivery Systems for Efficacy Improvement; A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 18. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cusabio.com [cusabio.com]

- 20. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. noblelifesci.com [noblelifesci.com]

- 24. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 25. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]

Technical Guide: 2,4,6-Tri-O-galloyl-D-glucose (2,4,6-TGG) Mechanism of Action Hypotheses

Executive Summary

2,4,6-Tri-O-galloyl-D-glucose (2,4,6-TGG) is a bioactive hydrolyzable tannin (gallotannin) identified in medicinal flora such as Euphorbia hirta, Bergenia purpurascens, and Liquidambar formosana.[1][2] Unlike its fully substituted analog, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), 2,4,6-TGG possesses a specific regiochemistry that modulates its interaction with biological macromolecules.

This technical guide dissects the three primary mechanistic hypotheses driving its pharmacological potential: competitive inhibition of glucose transporters (GLUTs) , aldose reductase modulation , and ROS-mediated apoptosis . It serves as a blueprint for researchers investigating metabolic interventions in oncology and diabetes.

Part 1: Structural Basis of Activity

The biological activity of 2,4,6-TGG is dictated by the spatial arrangement of its three galloyl (3,4,5-trihydroxybenzoyl) moieties attached to the C-2, C-4, and C-6 positions of the D-glucose core.

-

Hydrophobic/Hydrophilic Balance: The presence of free hydroxyl groups at C-1 and C-3 (unlike in PGG) alters water solubility and hydrogen bonding capacity, potentially affecting membrane permeability and bioavailability.

-

Pharmacophore: The galloyl rings act as "molecular pincers," capable of stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets.

Part 2: Primary Mechanism – Metabolic Starvation via GLUT Inhibition

The Hypothesis

The most compelling mechanism for 2,4,6-TGG, particularly in oncology, is the "Metabolic Starvation" hypothesis . Tumor cells exhibit the Warburg effect, relying heavily on glycolysis and upregulating Glucose Transporters (GLUT1/GLUT4).

It is hypothesized that 2,4,6-TGG acts as a facial amphiphile , binding to the exofacial vestibule of class I GLUT proteins. This blockade prevents glucose entry, leading to ATP depletion and subsequent energetic stress.

Mechanistic Pathway (DOT Visualization)

Figure 1: Proposed signaling cascade where 2,4,6-TGG blockade of GLUT1 triggers energetic stress, activating the AMPK-mTOR axis leading to cancer cell death.[3]

Validation Protocol: 2-NBDG Glucose Uptake Assay

Objective: Quantify the inhibition of glucose uptake in H1299 or HepG2 cells by 2,4,6-TGG.

-

Cell Seeding: Seed H1299 cells (5 × 10³ cells/well) in a 96-well black-bottom plate. Incubate for 24h.

-

Starvation: Wash cells with PBS and incubate in glucose-free Krebs-Ringer Phosphate HEPES (KRPH) buffer for 30 min.

-

Treatment:

-

Control: KRPH + 0.1% DMSO.

-

Experimental: KRPH + 2,4,6-TGG (Concentration gradient: 1, 5, 10, 50, 100 µM).

-

Positive Control: Phloretin (100 µM) or Cytochalasin B (10 µM).

-

-

Probe Addition: Add 2-NBDG (fluorescent glucose analog) to a final concentration of 100 µM. Incubate for 30 min at 37°C.

-

Termination: Wash cells 3x with ice-cold PBS to stop transport.

-

Quantification: Measure fluorescence at Ex/Em = 465/540 nm using a microplate reader.

-

Data Analysis: Calculate % Inhibition relative to vehicle control.

Part 3: Secondary Mechanism – Enzyme Inhibition (Aldose Reductase)

The Hypothesis

In the context of diabetes, 2,4,6-TGG is hypothesized to inhibit Aldose Reductase (AR2) . AR2 converts glucose to sorbitol; its hyperactivity under hyperglycemic conditions leads to osmotic stress and tissue damage (cataracts, neuropathy). The galloyl rings mimic the substrate transition state, lodging into the hydrophobic active site of AR2.

Quantitative Efficacy (Comparative Data) Table 1: Comparative IC50 values for Gallotannins against Aldose Reductase (Rat Lens).

| Compound | IC50 (µM) | Mechanism Type | Source |

| This compound | ~1.5 - 5.0 | Mixed-Type (Hypothesized) | Euphorbia hirta extracts [1, 2] |

| 1,2,3,4,6-Penta-O-galloyl-glucose (PGG) | 0.8 | Competitive | Reference Standard [3] |

| Quercitrin | 12.0 | Non-competitive | Comparative Flavonoid |

Note: Values are extrapolated from fractionated extract data where 2,4,6-TGG was a primary constituent.

Part 4: Chemical Synthesis & Isolation Strategy

For drug development, isolating 2,4,6-TGG from plants is low-yield. Total synthesis is preferred for purity.

Synthetic Workflow (Hypothetical Route)

This protocol utilizes a protection-deprotection strategy to achieve regioselectivity at C-2, C-4, and C-6.

-

Starting Material: Methyl α-D-glucopyranoside.

-

Selective Protection:

-

React with benzaldehyde dimethyl acetal (catalytic CSA, DMF) to protect C-4 and C-6 as a benzylidene acetal. Note: This protects 4,6. To target 2,4,6 specifically, orthogonal protection is required.

-

Alternative Route: Use Trityl chloride to protect C-6, then selective acetylation.

-

Direct Galloylation Route (optimized): React D-glucose with 3,4,5-tribenzyloxybenzoyl chloride (protected galloyl chloride) in pyridine/DMAP. Due to steric hindrance, the C-6 (primary alcohol) and C-2/C-4 positions react preferentially over C-3 in controlled stoichiometric conditions.

-

-

Deprotection:

-

Hydrogenolysis (H2, Pd/C) removes the benzyl groups from the galloyl moieties, yielding the polyphenolic 2,4,6-TGG.

-

-

Purification:

-

Sephadex LH-20 Chromatography: Elute with Methanol/Water gradients. TGG elutes after simple glycosides but before PGG.

-

Part 5: Future Directions & Clinical Translation

-

Bioavailability: Like most tannins, 2,4,6-TGG likely suffers from poor oral bioavailability due to hydrolysis by tannase in the gut. Formulation into liposomes or nanoparticles is critical for systemic delivery.

-

Senolytics: Emerging research links gallotannins to "senomorphic" activity—suppressing the Senescence-Associated Secretory Phenotype (SASP) without killing the cell. 2,4,6-TGG should be screened for p16INK4a inhibition.

References

-

Euphorbia hirta as a gold mine of high-value phytochemicals: A comprehensive review of its pharmacological activities and possible role against SARS-CoV-2. Biomedical Research and Therapy, 2022. Link

-

Effect of Euphorbia hirta in napthalene induced cataract in rats. ResearchGate, 2010. Link

-

Distribution, Bioactivities and Therapeutical Potentials of Pentagalloylglucopyranose. ResearchGate, 2009. Link

-

Cytotoxicity, Total Phenolic Content and Antioxidant Activity of Bergenia purpurascens Rhizome. Semantic Scholar, 2014. Link

-

A Comprehensive Review of the Phytochemistry, Pharmacology and Other Applications of Euphorbiae Humifusae Herba. NIH National Library of Medicine, 2025. Link

Sources

In Silico Prediction of 2,4,6-Tri-O-galloyl-D-glucose Bioactivity: A Senior Application Scientist's Technical Guide

An In-Depth Technical Guide

Abstract

Natural products represent a vast reservoir of chemical diversity with immense therapeutic potential.[1] 2,4,6-Tri-O-galloyl-D-glucose, a member of the gallotannin class of polyphenols, is a promising candidate for drug discovery due to the known broad-spectrum bioactivities of its chemical relatives, including antioxidant, anti-inflammatory, and anti-cancer effects.[2][3] However, the traditional path of wet-lab screening is often resource-intensive and time-consuming.[4] This technical guide provides a comprehensive walkthrough of an in silico workflow designed to predict and characterize the bioactivity of this compound. As your virtual application scientist, I will guide you through the causality behind each computational choice, from initial target identification to the intricate validation of molecular interactions. We will explore structure-based methods, including molecular docking and molecular dynamics simulations, alongside ligand-based approaches like QSAR and ADMET profiling.[5] Each protocol is presented as a self-validating system, grounded in authoritative scientific principles to ensure the trustworthiness and reproducibility of the generated data.

Part 1: The Strategic Framework: Molecule, Method, and Mission

The Candidate Molecule: this compound

Our subject, this compound (PubChem CID: 194754), is a complex polyphenol.[6] Its structure consists of a glucose core with three galloyl groups esterified at positions 2, 4, and 6. This high degree of galloylation is significant; the numerous phenolic hydroxyl groups are potent hydrogen donors, a key feature underlying the antioxidant activity of many polyphenols.[7] Understanding this structure is the first step in forming hypotheses about its potential biological targets and mechanisms of action.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| PubChem CID | 194754 | [6] |

| Molecular Formula | C27H24O18 | [6] |

| Molecular Weight | 636.5 g/mol | [6] |

| Canonical SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)OCOC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O">C@HO | [6] |

The In Silico Paradigm: Accelerating Discovery

The in silico approach leverages computational power to model biological systems, allowing us to ask and answer complex questions before a single pipette is touched.[5] This is not about replacing the wet lab, but about making it more efficient. By simulating interactions and predicting properties, we can prioritize high-potential candidates, identify likely mechanisms of action, and reduce the failure rate in later, more expensive stages of drug development.[8][9] Our workflow will follow a logical progression from broad hypothesis to specific, atom-level validation.

Part 2: Target Identification: Finding the Lock for Our Key

The Rationale: From General Bioactivity to Specific Proteins

The journey begins with identifying a credible biological target. Given that polyphenols are well-documented anti-inflammatory and anti-cancer agents, we will focus our search in these areas.[2][10] The goal is to find specific proteins (e.g., enzymes, receptors) whose modulation could lead to a therapeutic effect and which are validated targets in disease pathology.[11]

Protocol: Database-Driven Target Identification

-

Information Retrieval : Query databases like the Therapeutic Target Database (TTD), DrugBank, and PharmGKB for proteins associated with "inflammation" and "cancer".[12]

-

Literature Cross-Validation : Use scientific literature (e.g., PubMed, Google Scholar) to find studies linking polyphenols or gallotannins to specific targets within these disease areas.

-

Target Selection Criteria : Prioritize targets that have available high-resolution 3D crystal structures in the Protein Data Bank (PDB), as this is a prerequisite for structure-based design.[13][14] Also, prioritize targets with known roles in disease progression.

-

Proposed Targets for this Guide :

-

Anti-inflammatory Target : Cyclooxygenase-2 (COX-2) . This enzyme is a key mediator of inflammation and pain, and its inhibition is a well-established therapeutic strategy.[15]

-

Anti-cancer Target : Murine Double Minute 2 (MDM2) . This protein is a negative regulator of the p53 tumor suppressor, and its inhibition can restore p53 function in cancer cells.

-

Part 3: Molecular Docking: A Static Snapshot of Binding

The Causality: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the protein or receptor).[16] It functions like a search algorithm, exploring multiple possible conformations of the ligand within the protein's binding site and scoring them based on a function that approximates the free energy of binding. A lower binding energy score suggests a more favorable and stable interaction.[16] This provides our first critical piece of data: is it plausible for our molecule to bind effectively to the target?

Experimental Protocol: Docking of this compound with COX-2

This protocol uses AutoDock Vina, a widely-used open-source docking program.

-

Step 1: Receptor Preparation

-

Download the 3D structure of human COX-2 from the Protein Data Bank (PDB ID: 5IKQ).[13][14][17]

-

Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove all water molecules and non-essential co-factors or ligands from the PDB file.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDock Tools. This is crucial for accurately calculating electrostatic interactions.

-

Save the prepared receptor file in the required .pdbqt format.

-

-

Step 2: Ligand Preparation

-

Obtain the SMILES string for this compound from PubChem.[6]

-

Use a tool like Open Babel to convert the 1D SMILES string into a 3D structure (.pdb or .mol2 file).

-

Load the 3D structure into AutoDock Tools, define the rotatable bonds (to allow conformational flexibility), and save it in the .pdbqt format.

-

-

Step 3: Grid Box Definition

-

Identify the active site of COX-2. This is often done by referencing the position of a co-crystallized ligand in the original PDB file.

-

Define a "grid box" that encompasses this entire active site. The docking algorithm will confine its search for binding poses within this 3D space. The box must be large enough to allow the ligand to move and rotate freely.

-

-

Step 4: Running AutoDock Vina

-

Create a configuration file (conf.txt) that specifies the file paths for the receptor and ligand, the center and dimensions of the grid box, and the output file name.

-

Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt.

-

-

Step 5: Results Analysis

-

Vina will output a file containing several predicted binding poses, ranked by their binding affinity scores in kcal/mol.

-

Visualize the top-ranked pose in complex with the receptor using PyMOL or Chimera. Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.

-

Data Presentation: Predicted Binding Affinities

Table 2: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|---|

| COX-2 | 5IKQ | This compound | -9.8 | Arg120, Tyr355, Ser530 |

| MDM2 | 4HBM | This compound | -8.5 | Leu54, Gly58, Val93 |

| COX-2 | 5IKQ | Ibuprofen (Control) | -6.5 | Arg120, Tyr355 |

Note: These values are illustrative. Lower scores indicate stronger predicted binding.

Part 4: Molecular Dynamics: Simulating Nature's Dance

The Causality: From a Static Pose to Dynamic Stability

While docking provides a valuable static prediction, biological systems are dynamic.[18] Proteins are flexible and exist in a solvated environment. Molecular Dynamics (MD) simulation allows us to assess the stability of the docked protein-ligand complex over time (typically nanoseconds to microseconds).[19] By simulating the movements of every atom in the system, we can determine if the predicted binding pose is stable or if the ligand quickly dissociates, providing a much higher level of confidence in the docking result.[20]

Experimental Protocol: MD Simulation Workflow (using GROMACS)

-

Step 1: System Preparation

-

Take the best-ranked docked complex from the previous step as the starting structure.

-

Generate a topology for the ligand (which describes its bond lengths, angles, and charges) compatible with the chosen force field (e.g., CHARMM36, AMBER).

-

Place the complex in a simulation box of a defined shape (e.g., cubic).

-

Solvate the system by filling the box with explicit water molecules.

-

Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge, mimicking physiological salt concentrations.

-

-

Step 2: Energy Minimization

-

Perform an energy minimization run to relax the system and remove any steric clashes or unfavorable geometries introduced during the setup.

-

-

Step 3: Equilibration

-

Conduct a two-phase equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature), to bring the system to the target temperature.

-

Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature), to adjust the system's density to the correct level. This ensures the simulation starts from a physically realistic state.

-

-

Step 4: Production MD

-

Run the main simulation for a desired length of time (e.g., 100 nanoseconds). The coordinates of all atoms are saved at regular intervals, creating a trajectory file.

-

-

Step 5: Trajectory Analysis

-

Root Mean Square Deviation (RMSD) : Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD suggests the complex has reached equilibrium and is not undergoing major conformational changes.

-

Root Mean Square Fluctuation (RMSF) : Calculate the RMSF for each amino acid residue to identify which parts of the protein are flexible versus stable. High fluctuation in the binding site could indicate an unstable interaction.

-

Interaction Analysis : Analyze the trajectory to count the number and duration of specific interactions (like hydrogen bonds) between the protein and ligand.

-

Part 5: Ligand-Based Prediction: ADMET and Drug-Likeness

The Causality: Predicting Pharmacokinetic Properties

A compound can have excellent binding affinity for its target but still fail as a drug due to poor pharmacokinetic properties.[8] The body must be able to absorb, distribute, metabolize, and excrete the compound effectively and without undue toxicity (ADMET).[21] In silico ADMET prediction uses models built from large datasets of known drugs to forecast these properties for a new molecule, providing an early warning of potential liabilities.[22]

Experimental Protocol: ADMET Prediction using Web Servers

Numerous user-friendly web servers, such as SwissADME and admetSAR, can perform these predictions.[23][24]

-

Step 1: Input Molecule : Navigate to the web server of choice.

-

Step 2: Submit Job : Paste the SMILES string of this compound into the input field and submit the job.

-

Step 3: Analyze Output : The server will return a comprehensive report covering various physicochemical and pharmacokinetic properties. Key parameters to examine include:

-

Lipinski's Rule of Five : A set of guidelines to evaluate drug-likeness and potential for oral absorption.

-

Gastrointestinal (GI) Absorption : Prediction of how well the compound will be absorbed from the gut.

-

Blood-Brain Barrier (BBB) Permeation : Predicts whether the compound can cross into the central nervous system.

-

Cytochrome P450 (CYP) Inhibition : Predicts potential for drug-drug interactions, as CYPs are major drug-metabolizing enzymes.

-

Toxicity Predictions : Flags for potential mutagenicity, carcinogenicity, or other toxic effects.

-

Data Presentation: Predicted ADMET Profile

Table 3: Predicted ADMET Properties for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 636.5 g/mol | > 500 Da (1 Violation of Lipinski's Rule) |

| LogP (Lipophilicity) | ~1.5 - 2.5 | Acceptable |

| H-bond Donors | 12 | > 5 (1 Violation of Lipinski's Rule) |

| H-bond Acceptors | 18 | > 10 (1 Violation of Lipinski's Rule) |

| GI Absorption | Low | Expected for a large, polar molecule. |

| BBB Permeant | No | Unlikely to have CNS effects. |

| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions. |

| Ames Toxicity | No (Predicted) | Likely non-mutagenic. |

Note: The violations of Lipinski's rules are common for natural products and do not necessarily preclude development, especially for non-oral administration routes.

Part 6: Synthesis and Forward Look

This comprehensive in silico investigation provides strong, multi-faceted evidence to guide future research. Our molecular docking studies predicted that this compound binds with high affinity to key anti-inflammatory (COX-2) and anti-cancer (MDM2) targets. The subsequent molecular dynamics simulations would (hypothetically) confirm the stability of these interactions at an atomic level. Finally, our ADMET predictions provide a realistic profile of the molecule's drug-like properties, highlighting a likely low oral bioavailability but also a favorable low toxicity profile.

Based on this computational evidence, this compound warrants progression to in vitro validation. The immediate next steps should be to experimentally test its inhibitory activity in enzymatic assays against COX-2 and its ability to disrupt the p53-MDM2 interaction in a relevant cancer cell line. This focused, hypothesis-driven approach, guided by robust in silico prediction, exemplifies a modern, efficient strategy for natural product-based drug discovery.

References

-

Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved February 19, 2026, from [Link]

-

Rasulev, B., et al. (2009). Antioxidant QSAR Modeling as Exemplified on Polyphenols. ResearchGate. Retrieved February 19, 2026, from [Link]

-

Shukla, R., & Tripathi, T. (2021). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. Retrieved February 19, 2026, from [Link]

-

Wikipedia. (2024). Protein Data Bank. Retrieved February 19, 2026, from [Link]

-

Berman, H. M., et al. (1998). Protein Data Bank (PDB): Database of Three-Dimensional Structural Information of Biological Macromolecules. IUCr Journals. Retrieved February 19, 2026, from [Link]

-

MDsim360. (n.d.). Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. MDsim360. Retrieved February 19, 2026, from [Link]

-

König, G., et al. (2022). OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM. ACS Publications. Retrieved February 19, 2026, from [Link]

-

Flyte. (2025). Simulating Protein-Ligand Complexes using Open Source tools. Flyte. Retrieved February 19, 2026, from [Link]

-

Rasulev, B., et al. (2009). Antioxidant QSAR modeling as exemplified on polyphenols. PubMed. Retrieved February 19, 2026, from [Link]

-

Data.gov. (2023). Protein Data Bank (PDB). Data.gov Catalog. Retrieved February 19, 2026, from [Link]

-

Kumar, A., & Singh, J. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect. Retrieved February 19, 2026, from [Link]

-

Dadda, H. (2018). Computer Aided Drug Design of Novel Active Polyphenols: QSAR Approach. HAL open science. Retrieved February 19, 2026, from [Link]

-

Fiveable. (2025). ADMET prediction. Fiveable. Retrieved February 19, 2026, from [Link]

-

Daufouy, F., et al. (2019). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Frontiers in Microbiology. Retrieved February 19, 2026, from [Link]

-

Adewale, O., et al. (2020). Molecular Docking and ADMET Prediction of Natural Compounds towards SARS Spike Glycoprotein-Human Angiotensin-Converting Enzyme 2 and SARS-CoV-2 Main Protease. PMC. Retrieved February 19, 2026, from [Link]

-

Modanwal, S., et al. (2022). Development of QSAR model using machine learning and molecular docking study of polyphenol derivatives against obesity as pancreatic lipase inhibitor. Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

-

Bio.tools. (n.d.). The Protein Data Bank (PDB). Bio.tools. Retrieved February 19, 2026, from [Link]

-

Scribd. (2023). ADME Prediction Natural Product. Scribd. Retrieved February 19, 2026, from [Link]

-

Kim, Y., et al. (2024). Machine Learning-Based Prediction of Biological Activity in Natural Product Phytochemicals. MDPI. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4,6-Tri-O-galloylglucose. PubChem. Retrieved February 19, 2026, from [Link]

-

Sadybekov, A., & Katritch, V. (2023). A Guide to In Silico Drug Design. PMC. Retrieved February 19, 2026, from [Link]

-

Lopera-Vargas, A., et al. (2024). In Silico ADME Methods Used in the Evaluation of Natural Products. PMC. Retrieved February 19, 2026, from [Link]

-

Jayasundara, K., et al. (2024). In Silico Studies as Support for Natural Products Research. BonViewPress. Retrieved February 19, 2026, from [Link]

-

Patsnap. (2025). What is in silico drug discovery? Patsnap Synapse. Retrieved February 19, 2026, from [Link]

-

Li, S., & Zhang, B. (2017). In silico polypharmacology of natural products. Briefings in Bioinformatics. Retrieved February 19, 2026, from [Link]

-

Journal of Applied Pharmaceutical Sciences. (2022). IN SILICO DRUG REPURPOSING FOR INFLAMMATORY DISEASES: A SYSTEMATIC REVIEW OF MOLECULAR DOCKING AND VIRTUAL SCREENING STUDIES. Journal of Applied Pharmaceutical Sciences. Retrieved February 19, 2026, from [Link]

-

arXiv. (2024). Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. arXiv. Retrieved February 19, 2026, from [Link]

-

VLS3D. (n.d.). ADMET predictions. VLS3D.COM. Retrieved February 19, 2026, from [Link]

-

International Journal of Pharmaceutical Research & Applications. (2024). Drug Discovery Tools and In Silico Techniques: A Review. IJPRA. Retrieved February 19, 2026, from [Link]

-

Journal of Applied Pharmaceutical Science. (2023). In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. Journal of Applied Pharmaceutical Science. Retrieved February 19, 2026, from [Link]

-

Frontiers. (2022). In silico investigation and potential therapeutic approaches of natural products for COVID-19: Computer-aided drug design perspective. Frontiers. Retrieved February 19, 2026, from [Link]

-

Semantic Scholar. (2019). In silico screening of anti-inflammatory constituents with good drug-like properties from twigs of Cinnamomum cassia based. Semantic Scholar. Retrieved February 19, 2026, from [Link]

-

Lin, C., et al. (2014). In silico identification of potential targets and drugs for non‐small cell lung cancer. PMC. Retrieved February 19, 2026, from [Link]

-

Horta, B. A. C., et al. (2021). In Silico Drug Repurposing for Anti-Inflammatory Therapy: Virtual Search for Dual Inhibitors of Caspase-1 and TNF-Alpha. PMC. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4,6-Tri-O-Galloyl-Beta-D-Glucose. PubChem. Retrieved February 19, 2026, from [Link]

-

SciELO. (2018). In Silico Target Identification and Validation for Antioxidant and Anti-inflammatory Activity of Selective Phytochemicals. SciELO. Retrieved February 19, 2026, from [Link]

-

Sivakumar, A., & Vashisht, H. (2017). Exploring Protein-Protein Interactions as Drug Targets for Anti-cancer Therapy with In Silico Workflows. PMC. Retrieved February 19, 2026, from [Link]

-

Kronika Journal. (2024). In silico screening of anti-inflammatory activity of phytocompounds from Adhatoda vasica as potential inhibitors against ARDS: Molecular docking and MD simulation. Kronika Journal. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2023). Applications of Molecular Docking in Natural Products-Based Drug Discovery. ResearchGate. Retrieved February 19, 2026, from [Link]

-

IDOSI Publications. (2017). In-Silico Studies of Oncogene Protein with Anti-Cancer Drugs. IDOSI. Retrieved February 19, 2026, from [Link]

-

National Cancer Institute. (2024). Proteogenomics Study Identifies Cancer Drug Targets. NCI. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,4,6-Tetra-O-galloyl-beta-D-glucose. PubChem. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). D-Glucose, 2-(3,4,5-trihydroxybenzoate). PubChem. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,6-Tri-O-Galloyl-Beta-D-Glucose. PubChem. Retrieved February 19, 2026, from [Link]

-

National Science Review. (2025). a deep learning framework for in silico screening of anticancer drugs at the single-cell level. Oxford Academic. Retrieved February 19, 2026, from [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Retrieved February 19, 2026, from [Link]

-

University of Palermo. (n.d.). Molecular Docking Tutorial. Retrieved February 19, 2026, from [Link]

-

PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS. Retrieved February 19, 2026, from [Link]

-

YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved February 19, 2026, from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. fac.umc.edu.dz [fac.umc.edu.dz]

- 3. Frontiers | Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models [frontiersin.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. What is in silico drug discovery? [synapse.patsnap.com]

- 6. 2,4,6-Tri-O-galloylglucose | C27H24O18 | CID 194754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fiveable.me [fiveable.me]

- 9. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jsr.org [jsr.org]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 14. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 15. scielo.br [scielo.br]

- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 17. journals.iucr.org [journals.iucr.org]

- 18. researchgate.net [researchgate.net]

- 19. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. MDSIM360 [mdsim360.com]

- 21. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular Docking and ADMET Prediction of Natural Compounds towards SARS Spike Glycoprotein-Human Angiotensin-Converting Enzyme 2 and SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ojs.bonviewpress.com [ojs.bonviewpress.com]

- 24. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

Methodological & Application

NMR spectroscopy for 2,4,6-Tri-O-galloyl-D-glucose structure elucidation

Application Note: NMR Structural Elucidation of 2,4,6-Tri-O-galloyl-D-glucose

Abstract

This application note provides a definitive protocol for the structural elucidation of This compound (2,4,6-TGG) using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike fully substituted tannins (e.g., Pentagalloyl glucose), 2,4,6-TGG possesses a free anomeric center and free hydroxyls at C-3 and C-5, introducing complexity due to mutarotation (

Introduction & Structural Challenges

This compound is a hydrolyzable tannin precursor and a bioactive polyphenolic compound. Structural verification is critical in drug development due to the existence of multiple positional isomers (e.g., 1,2,6-TGG or 3,4,6-TGG) which exhibit distinct biological activities.

Key Structural Features & NMR Challenges:

-

Regiochemistry: Galloyl groups are esterified at positions C-2, C-4, and C-6. Positions C-1, C-3, and C-5 are unsubstituted.

-

Mutarotation: The free anomeric carbon (C-1) results in an equilibrium mixture of

- and -

Spectral Crowding: The aromatic region (galloyl protons) contains overlapping singlets, while the sugar region requires high-resolution discrimination between esterified (deshielded) and non-esterified (shielded) protons.

Sample Preparation Protocol

To ensure high-resolution data and prevent hydrolysis or oxidation, follow this strict preparation protocol.

Reagents:

-

Solvent: Methanol-

(99.8% D) is the standard for resolution and solubility.-

Alternative: Acetone-

+ 5% -

Avoid: DMSO-

(high viscosity broadens signals, making small coupling constants difficult to resolve).

-

-

Tube: 5mm High-Precision NMR Tube (e.g., Wilmad 535-PP).

Procedure:

-

Weighing: Accurately weigh 5.0 – 10.0 mg of the lyophilized 2,4,6-TGG sample.

-

Dissolution: Add 600

L of Methanol- -

Filtration (Optional but Recommended): If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove particulates that cause magnetic field inhomogeneity.

-

Equilibration: Allow the sample to equilibrate at the probe temperature (

C or

Acquisition Strategy

The following pulse sequences are required for a "Self-Validating" assignment.

| Experiment | Purpose | Critical Parameter |

| 1D | Quantitation & Initial Profile | d1 (Relaxation Delay): |

| 1D | Carbon Count | Scans: |

| 2D COSY | Spin System Tracing | Resolution: High digital resolution in F2 to resolve |

| 2D HSQC | C-H Connectivity | Multiplicity Editing: Distinguish |

| 2D HMBC | The "Smoking Gun" | Long-range delay: Optimized for 8 Hz ( |

Structural Elucidation Logic

Step 1: The Acylation Shift Rule (Diagnostic)

Esterification of a glucose hydroxyl group causes a significant downfield shift (

-

Target: this compound.[1]

-

Prediction:

-

H-2, H-4, H-6: Deshielded (Downfield,

ppm). -

H-3, H-5: Shielded (Upfield,

ppm). -

H-1: Anomeric region (Dependent on

).

-

Step 2: Analysis Workflow (Graphviz)

Figure 1: Step-by-step logic flow for elucidating the regiochemistry of partial galloyl esters.

Representative NMR Data (Methanol- )

The following table summarizes the expected chemical shifts for the

| Position | Multiplicity ( | Interpretation | ||

| Glucose Core | ||||

| Glc H-1 ( | 4.65 | d ( | 96.8 | Free Anomeric OH (Upfield relative to esterified C1). Large |

| Glc H-2 | 5.05 | dd | 73.5 | Esterified. Downfield shift (vs ~3.2 in free Glc). |

| Glc H-3 | 3.95 | t / dd | 75.2 | Free OH. Upfield. |

| Glc H-4 | 5.15 | t / dd | 71.8 | Esterified. Downfield shift (vs ~3.3 in free Glc). |

| Glc H-5 | 3.85 | ddd | 76.4 | Free OH. Upfield. |

| Glc H-6a/b | 4.45 / 4.25 | dd | 63.5 | Esterified. Downfield shift (vs ~3.7 in free Glc). |

| Galloyl Moieties | ||||

| Galloyl-H (2,6) | 7.05 - 7.15 | Singlets (x3) | 110.2 | Characteristic Galloyl aromatic protons. |

| Ester C=O | - | - | 166.5 - 167.0 | HMBC Target: Correlates to Glc H-2, H-4, H-6. |

Note on

HMBC Connectivity Logic

The HMBC experiment is the definitive proof of structure. It links the sugar "skeleton" to the galloyl "flesh."

Figure 2: Diagnostic HMBC correlations linking the glucose core protons to specific galloyl ester carbonyls.

Troubleshooting & Validation

-

Issue: Broad Signals.

-

Cause: Exchangeable protons (OH) interacting with residual water or dynamic rotamers of the galloyl groups.

-

Fix: Switch to Acetone-

or add a trace of TFA-

-

-

Issue: Cannot distinguish H-3 from H-5.

-

Fix: Use 1D TOCSY . Irradiate H-1. In the

-anomer, the spin propagates H1

-

References

-

Niemetz, R., & Gross, G. G. (2005). Enzymatic synthesis of gallotannins: Galloylation of the 1,6-di-O-galloyl-D-glucopyranose precursor. Phytochemistry, 66(17), 2001–2011.

-

Ren, Y., et al. (2016). Galloylglucoses from the seeds of Paeonia lactiflora. Phytochemistry Letters, 16, 1–5. (Provides comparative shifts for partial galloyl glucoses).

-

PubChem Database. Compound Summary for CID 194754: this compound.[1]

-